Carbomer 941

説明

特性

IUPAC Name |

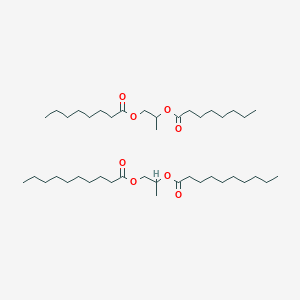

2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTIXNMXDLQEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9062-04-8 | |

| Record name | Carbomer 941 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 941 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Carbomer 941: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. Widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and stabilizing agent, a thorough understanding of its chemical structure and synthesis is crucial for formulation development and optimization.[1][2] This document details the chemical architecture of this compound, provides a representative synthesis protocol, and outlines key characterization methods.

Chemical Structure of this compound

This compound is a synthetic polymer belonging to the family of cross-linked polyacrylates.[2] The primary monomer unit is acrylic acid, which undergoes polymerization to form long polyacrylic acid chains. These chains are then cross-linked by a polyalkenyl polyether, specifically allyl ethers of pentaerythritol, to create a three-dimensional network structure.[1][2] This cross-linking is fundamental to the polymer's ability to swell in water and form viscous gels. The approximate molecular weight of this compound is in the order of 10⁸–10⁹ g/mol .

Caption: Schematic representation of this compound's cross-linked structure.

Synthesis of this compound

The industrial synthesis of this compound is achieved through free-radical precipitation polymerization. In this process, the monomer (acrylic acid) and cross-linking agent (allyl ethers of pentaerythritol) are dissolved in an organic solvent in which the resulting polymer is insoluble. This causes the polymer to precipitate as it is formed, yielding a fine, fluffy white powder. Historically, benzene was used as the solvent; however, due to safety concerns, it has been replaced by solvent systems such as ethyl acetate and cyclohexane.

Representative Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a representative example for the laboratory-scale synthesis of a cross-linked polyacrylic acid polymer similar to this compound.

Materials:

-

Acrylic acid (monomer)

-

Pentaerythritol allyl ether (cross-linker)

-

Ethyl acetate (solvent)

-

Cyclohexane (co-solvent)

-

Di(2-ethylhexyl) peroxydicarbonate (initiator)

-

Potassium carbonate (neutralizing agent, optional)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve acrylic acid and a small amount of pentaerythritol allyl ether in a mixture of ethyl acetate and cyclohexane. A small amount of potassium carbonate can be added to neutralize a small fraction of the acrylic acid, which may aid in polymer precipitation.

-

Purge the reaction vessel with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Heat the mixture to approximately 50°C under a continuous nitrogen blanket.

-

In a separate container, dissolve the di(2-ethylhexyl) peroxydicarbonate initiator in a small amount of the solvent mixture.

-

Slowly add the initiator solution to the reaction vessel over a period of several hours (e.g., 6 hours) while maintaining the temperature at 50°C and stirring continuously.

-

As the polymerization proceeds, the insoluble this compound will precipitate from the solvent, forming a slurry.

-

After the addition of the initiator is complete, continue to stir the reaction mixture at 50°C for an additional 2-4 hours to ensure complete polymerization.

-

Cool the reaction mixture to room temperature.

-

Separate the precipitated polymer from the solvent by filtration.

-

Wash the polymer cake with fresh solvent (e.g., ethyl acetate or cyclohexane) to remove any unreacted monomer, cross-linker, and initiator.

-

Dry the polymer in a vacuum oven at a temperature below its decomposition point (e.g., 80°C) until a constant weight is achieved. The final product is a fine, white, fluffy powder.

Characterization of this compound

The quality and performance of this compound are determined by several key physical and chemical properties.

Quantitative Data

| Property | Typical Value/Range |

| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) |

| Viscosity (0.5% neutralized aqueous dispersion) | 4,000 - 11,000 mPa·s |

| Loss on Drying | ≤ 2.0% |

| Residual Benzene | ≤ 0.5% (if used in synthesis) |

Experimental Protocols: Characterization

3.2.1. Determination of Carboxylic Acid Content (Titration Method)

This method determines the percentage of carboxylic acid groups in the polymer, which is crucial for its neutralizing and thickening properties.

Procedure:

-

Accurately weigh a sample of this compound (previously dried in a vacuum at 80°C for 1 hour).

-

Disperse the sample in a sufficient volume of distilled water with stirring.

-

Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N) to a potentiometric endpoint (e.g., pH 7.5).

-

Calculate the percentage of carboxylic acid groups using the following formula:

% Carboxylic Acid = (V × N × 45.02) / W × 100

Where:

-

V is the volume of sodium hydroxide solution consumed in mL.

-

N is the normality of the sodium hydroxide solution.

-

45.02 is the molecular weight of the carboxylic acid group (-COOH).

-

W is the weight of the this compound sample in mg.

-

3.2.2. Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical performance parameter.

Procedure:

-

Prepare a 0.5% (w/w) aqueous dispersion of this compound by slowly adding the polymer to the vortex of stirred deionized water. Avoid clumping by adding the powder in small increments.

-

Allow the dispersion to hydrate for a sufficient time (e.g., 1-2 hours) with gentle stirring.

-

Neutralize the dispersion to a pH of 7.3-7.8 with a suitable base, such as a 10% sodium hydroxide solution, while stirring gently to avoid trapping air bubbles.

-

Allow the neutralized gel to stand for at least 30 minutes to ensure complete hydration and temperature equilibration (25°C).

-

Measure the viscosity using a rotational viscometer (e.g., Brookfield type) with a suitable spindle and rotational speed to obtain a torque reading within the instrument's recommended range. The specific spindle and speed will depend on the viscometer model and the expected viscosity of the gel. For this compound, a spindle with a disk is often specified.

-

Record the viscosity reading in millipascal-seconds (mPa·s).

Conclusion

This compound's unique properties as a rheology modifier are a direct result of its cross-linked polyacrylic acid structure. The synthesis via precipitation polymerization yields a high-purity polymer powder that can be readily dispersed and neutralized to form stable, viscous gels. Careful control of the synthesis parameters and rigorous characterization of the final product are essential to ensure consistent performance in pharmaceutical and cosmetic formulations. This guide provides a foundational understanding of these aspects for professionals in drug development and related scientific fields.

References

Unraveling the Molecular Architecture of Carbomer 941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 941, a high molecular weight polymer of acrylic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries.[1][2] Its utility as a thickening, suspending, and stabilizing agent is directly attributable to its unique molecular architecture.[3] This technical guide provides an in-depth exploration of the molecular weight distribution of this compound, offering insights into its synthesis, characterization, and the implications of its polymeric nature on formulation performance.

This compound is a synthetic polymer comprised of acrylic acid monomers cross-linked with allyl ethers of pentaerythritol.[1][2] This cross-linking creates a complex, three-dimensional network that, upon neutralization in an aqueous environment, swells significantly to form a viscous gel. It is this hydrogel-forming capability that underpins its widespread application.

Synthesis and Molecular Structure

The synthesis of this compound is primarily achieved through free-radical precipitation polymerization. In this process, acrylic acid monomers react in the presence of a free-radical initiator and a cross-linking agent. The choice and concentration of the cross-linking agent are critical in defining the final properties of the polymer, including its molecular weight and rheological behavior.

The cross-linking agent forms covalent bonds between the linear poly(acrylic acid) chains, creating a robust and extensive network. The degree of cross-linking is a key parameter that can be controlled during synthesis to tailor the polymer's properties. A higher degree of cross-linking results in a more rigid and strong polymer, while a lower degree will produce a more flexible material.

Below is a diagram illustrating the general synthesis process of this compound.

Caption: General workflow for the synthesis of this compound.

Molecular Weight Distribution: A Complex Picture

Determining the precise molecular weight distribution of a cross-linked polymer like this compound presents significant analytical challenges. Unlike linear polymers, which can be readily dissolved and analyzed, the extensive cross-linking in carbomers results in a structure that swells rather than dissolves in solvents. This insolubility complicates analysis by common techniques such as Size Exclusion Chromatography (SEC).

| Parameter | Value | Reference |

| Approximate Molecular Weight | 1,250,000 g/mol | |

| Theoretical Molecular Weight Range | 700,000 to 4,000,000,000 g/mol | |

| Molecular Weight Between Crosslinks (Mc) | 237,600 g/mol | N/A |

It is important to note that the "approximate molecular weight" is a generalized value and the "theoretical molecular weight range" for carbomers is exceptionally broad, highlighting the variability inherent in these polymers. The molecular weight between crosslinks (Mc) provides a measure of the cross-linking density, a critical parameter influencing the swelling behavior and rheological properties of the polymer.

Experimental Protocols for Molecular Weight Characterization

Despite the challenges, several analytical techniques can be employed to gain insights into the molecular characteristics of carbomers. The following sections outline the general methodologies for these key experiments.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight of polymers without the need for column calibration with standards. For cross-linked polymers like this compound, specialized sample preparation is crucial to enable analysis. This may involve controlled degradation to produce soluble fragments or the use of specialized solvent systems.

Methodology:

-

Sample Preparation:

-

A key challenge is the solubilization of the cross-linked polymer. A potential approach involves the controlled chemical cleavage of a fraction of the cross-links to produce high molecular weight, soluble branched polymers. This must be done carefully to ensure the resulting fragments are representative of the overall polymer structure.

-

Alternatively, for less cross-linked carbomers, dissolution in a suitable solvent system, potentially at elevated temperatures and with extended agitation, may be attempted. The choice of solvent is critical and should be a good solvent for poly(acrylic acid).

-

The prepared sample solution must be meticulously filtered through a series of membranes (e.g., 0.45 µm followed by 0.22 µm) to remove any insoluble microgels or particulate matter that could interfere with the analysis.

-

-

Instrumentation:

-

A standard SEC system equipped with a pump, injector, and a series of SEC columns suitable for high molecular weight polymers in the chosen solvent.

-

A multi-angle light scattering (MALS) detector positioned downstream of the SEC columns.

-

A differential refractive index (dRI) detector to continuously measure the concentration of the eluting polymer.

-

-

Data Acquisition and Analysis:

-

The prepared sample is injected into the SEC system.

-

As the polymer fractions elute from the columns, they pass through the MALS and dRI detectors.

-

The MALS detector measures the intensity of light scattered at various angles, while the dRI detector measures the concentration of each fraction.

-

Software is used to process the data from both detectors to calculate the absolute molecular weight at each elution volume, thereby generating a molecular weight distribution for the soluble portion of the sample.

-

Caption: Workflow for SEC-MALS analysis of this compound.

Viscometry

Viscometry provides an indirect method for estimating the molecular weight of polymers based on the viscosity of their dilute solutions. The Mark-Houwink equation, [η] = K * M^a, relates the intrinsic viscosity ([η]) to the viscosity average molecular weight (Mv). The constants K and 'a' are specific to a given polymer-solvent system and temperature.

Methodology:

-

Sample Preparation:

-

Prepare a series of dilute solutions of the soluble portion of this compound in a suitable solvent at precisely known concentrations.

-

The solvent must be a good solvent for poly(acrylic acid) and should be filtered to remove any particulate matter.

-

-

Viscosity Measurement:

-

Use a capillary viscometer, such as an Ubbelohde viscometer, to measure the flow times of the pure solvent and each of the polymer solutions at a constant, controlled temperature.

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) for each concentration.

-

Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity ([η]).

-

If the Mark-Houwink parameters (K and a) for poly(acrylic acid) in the chosen solvent are known, the viscosity average molecular weight (Mv) can be calculated. If they are not known, they must be determined by calibrating with polymer standards of known molecular weight.

-

Signaling Pathways and Logical Relationships in Drug Delivery

This compound's utility in drug delivery, particularly in mucoadhesive and controlled-release formulations, stems from its molecular properties. The following diagram illustrates the logical relationships involved in its mechanism of action.

References

Rheological Properties of Carbomer 941 Dispersions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rheological properties of Carbomer 941 dispersions. This compound, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a versatile rheology modifier widely used in the pharmaceutical and cosmetic industries.[1][2] This document details its physicochemical characteristics, mechanism of viscosity enhancement, and key rheological parameters, including viscosity, shear-thinning behavior, and yield stress. Detailed experimental protocols for rheological characterization are also provided to assist researchers in their formulation development and analysis.

Physicochemical Properties of this compound

This compound is a synthetic, high molecular weight cross-linked polyacrylate polymer.[3][4] It is supplied as a white, fluffy, and hygroscopic powder with a slightly acidic odor.[4]

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description |

| INCI Name | Carbomer |

| CAS Number | 9003-01-4 |

| Appearance | White, fine, fluffy powder |

| Odor | Mildly acidic |

| pH (1 wt% aqueous dispersion) | 2.5 - 3.0 |

| pKa | 6.0 ± 0.5 |

| Carboxylic Acid Content | 56.0% - 68.0% |

Mechanism of Viscosity Increase: Gel Formation

The thickening mechanism of this compound is a two-stage process involving dispersion and hydration, followed by neutralization. In their dry, powdered form, Carbomer molecules are tightly coiled.

-

Dispersion and Hydration: When dispersed in water, the polymer particles begin to hydrate and swell.

-

Neutralization: The addition of a neutralizing agent (an alkali) ionizes the carboxylic acid groups along the polymer chain. This leads to electrostatic repulsion between the now negatively charged groups, causing the polymer to uncoil and expand. This expansion of the polymer network entraps water, leading to a significant increase in the viscosity of the dispersion and the formation of a gel.

Commonly used neutralizers include sodium hydroxide (NaOH), potassium hydroxide (KOH), and organic amines such as triethanolamine (TEA) and aminomethyl propanol (AMP). The viscosity of this compound dispersions is highly dependent on the pH, with maximum viscosity typically achieved in a pH range of 6.0 to 8.0.

Rheological Properties of this compound Dispersions

This compound is characterized by its "long flow" rheology, which imparts a smooth, honey-like texture to formulations. It is often described as providing lower viscosity compared to other grades like Carbomer 940, making it suitable for lotions and other pourable products.

Viscosity

The viscosity of a neutralized this compound dispersion is influenced by its concentration and the shear rate at which it is measured. Technical data sheets and pharmacopeial monographs provide a standardized viscosity range for quality control purposes.

Table 2: Viscosity of Neutralized 0.5% (w/w) Aqueous this compound Dispersion

| Parameter | Value |

| Concentration | 0.5% (w/w) |

| Viscosity Range (mPa·s) | 4,000 - 11,000 |

| Measurement Conditions | Brookfield RVT, 20 rpm, neutralized to pH 7.3-7.8 at 25°C |

Shear-Thinning Behavior

This compound dispersions exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. This means that their viscosity decreases as the applied shear rate increases. This property is highly desirable in many pharmaceutical and cosmetic formulations, as it allows for a product that is viscous at rest (providing stability and a rich feel) but flows easily upon application (e.g., when rubbed onto the skin).

Yield Stress

A key characteristic of Carbomer gels is the presence of a yield stress, which is the minimum stress required to initiate flow. Below the yield stress, the material behaves as a solid, and above it, it flows like a liquid. This property is crucial for the suspension of insoluble particles in low-viscosity formulations. This compound is noted for providing a high yield value even at low concentrations, which contributes to its excellent stabilizing properties.

Quantitative data for the yield stress of this compound dispersions at various concentrations is not widely published in tabular format. However, it is known that the yield stress increases with polymer concentration.

Experimental Protocols for Rheological Characterization

The following protocols provide a framework for the preparation and rheological measurement of this compound dispersions.

Preparation of this compound Dispersion

-

Dispersion: Slowly sift the this compound powder into the vortex of deionized water while stirring at a moderate speed (e.g., 800-1200 rpm) with a propeller-type agitator. Avoid introducing excessive air. Continue stirring until the powder is fully dispersed and free of lumps.

-

Hydration: Allow the dispersion to hydrate for at least one hour to ensure complete swelling of the polymer particles.

-

Neutralization: While stirring at a low speed, add a neutralizing agent, such as a 10% (w/w) solution of triethanolamine (TEA) or an 18% (w/w) solution of sodium hydroxide (NaOH), dropwise until the desired pH (typically 6.5-7.5) is reached.

-

Final Mixing: Continue gentle stirring to ensure homogeneity of the gel. Avoid high-shear mixing after neutralization, as this can permanently reduce the viscosity.

Rheological Measurements

Instrumentation:

-

A rotational viscometer (e.g., Brookfield RVT) or a controlled-stress/controlled-rate rheometer equipped with appropriate geometry (e.g., cone-and-plate, parallel-plate, or vane spindle).

Procedure for Viscosity Measurement (using a Brookfield Viscometer):

-

Equilibrate the this compound gel to the desired temperature (typically 25°C).

-

Select a suitable spindle and rotational speed to obtain a torque reading within the instrument's recommended range (typically 20-80%). For a 0.5% dispersion, a #5 spindle at 20 rpm is often used.

-

Immerse the spindle into the center of the sample to the immersion mark.

-

Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.

-

Record the viscosity in mPa·s.

Procedure for Characterizing Shear-Thinning Behavior and Yield Stress (using a Rheometer):

-

Flow Curve: Perform a steady-state shear rate sweep from a low shear rate to a high shear rate (e.g., 0.1 to 100 s⁻¹) to generate a flow curve (viscosity vs. shear rate).

-

Yield Stress Measurement:

-

Stress Ramp: Apply a gradually increasing shear stress and monitor the resulting strain or shear rate. The yield stress is the stress at which a significant increase in deformation occurs.

-

Oscillatory Amplitude Sweep: Apply an increasing oscillatory stress at a constant frequency and measure the storage modulus (G') and loss modulus (G''). The yield stress can be estimated from the crossover point of G' and G'' or from the end of the linear viscoelastic region.

-

Conclusion

This compound is a valuable rheology modifier that provides stable, low-viscosity dispersions with long-flow characteristics. Its shear-thinning behavior and significant yield stress make it an excellent choice for a variety of pharmaceutical and cosmetic applications, particularly in lotions, creams, and other pourable formulations requiring the suspension of active ingredients. A thorough understanding of its rheological properties and the factors that influence them, such as concentration and pH, is essential for successful formulation development. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize and optimize their this compound-based systems.

References

An In-Depth Technical Guide to the Safety and Toxicity Profile of Carbomer 941 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with a polyalkenyl polyether. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals utilizing this excipient in their work. This document synthesizes available data on acute toxicity, irritation, sensitization, and genotoxicity, and provides detailed experimental protocols for key safety assessments. A significant focus is placed on the regulatory landscape concerning residual benzene in certain grades of this compound.

Executive Summary

This compound is generally considered a low-toxicity material with a low potential for skin and eye irritation and sensitization.[1][2] Acute oral toxicity studies in animals indicate a low order of toxicity.[1][2] However, a critical safety consideration for researchers is the potential for residual benzene, a known human carcinogen, in this compound grades manufactured using benzene as a polymerization solvent.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), are taking action to phase out the use of these grades in pharmaceutical products.

Data Presentation

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data for this compound

| Test Type | Species | Route | Value | Reference |

| LD50 | Rat | Oral | = 2500 mg/kg | |

| LD50 | Mouse | Oral | = 4600 mg/kg | |

| LC50 | Rat | Inhalation | = 1.71 mg/L | |

| LD50 | Guinea Pig | Oral | > 1 g/kg | |

| LD50 | Rabbit | Dermal | No information available |

Table 2: Irritation and Sensitization Profile of Carbomers

| Test Type | Species | Finding | Concentration | Reference |

| Skin Irritation | Rabbit | Minimal | Not Specified | |

| Eye Irritation | Rabbit | Zero to moderate | Not Specified | |

| Skin Sensitization | Human | Low potential | Up to 100% | |

| Phototoxicity | Human | Low potential | Not Specified | |

| Photo-contact Allergenicity | Human | Low potential | Not Specified |

Table 3: Genotoxicity Profile of Carbomers

| Assay Type | Finding | Reference |

| General Genotoxicity | Does not raise a concern |

Note: While the Cosmetic Ingredient Review (CIR) has concluded that carbomers are not genotoxic, specific results for this compound in standard genotoxicity assays (Ames test, micronucleus assay, chromosomal aberration assay) are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols provide a framework for the studies cited in this guide.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on acute toxicity for classification.

-

Animal Model: Typically rats, nulliparous and non-pregnant females are the default.

-

Housing and Feeding: Animals are caged individually or in small groups with standard laboratory diet and unrestricted drinking water.

-

Dose Preparation: The test substance is typically administered in an aqueous vehicle. If not possible, an oil or other suitable vehicle is used.

-

Administration: The substance is administered in a single dose by gavage. Animals are fasted prior to dosing.

-

Procedure:

-

A starting dose is selected from one of four fixed levels (5, 50, 300, 2000 mg/kg body weight).

-

Three animals are used in the first step.

-

The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated with the next lower dose.

-

If no mortality occurs, the test is repeated with the next higher dose.

-

-

-

Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: Assessment of the potential for a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.

-

Animal Model: Albino rabbit is the preferred species.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the animal's back.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the test site and covered with a gauze patch and occlusive dressing.

-

The exposure period is 4 hours.

-

After exposure, the residual test substance is removed.

-

-

Observation: Skin reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: Evaluation of the potential for a substance to produce reversible or irreversible eye damage.

-

Animal Model: Albino rabbit is the preferred species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are graded. The observation period can be extended up to 21 days to evaluate the reversibility of effects.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Principle: To detect gene mutations induced by the test substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

-

Method:

-

Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

In the plate incorporation method, the test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.

-

In the pre-incubation method, the mixture is incubated before being mixed with the top agar and poured.

-

Plates are incubated for 48-72 hours.

-

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines: Suitable cell lines include Chinese hamster ovary (CHO), Chinese hamster lung (V79), or human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance for a short (3-6 hours) and long (continuous until harvesting) duration, both with and without metabolic activation (S9 mix).

-

A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

-

Cells are harvested, stained, and metaphase preparations are made on microscope slides.

-

-

Analysis: At least 200 well-spread metaphases per concentration and control are analyzed for chromosomal aberrations (e.g., breaks, exchanges).

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)

-

Principle: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.

-

Cell Lines: Suitable cell lines include CHO, V79, L5178Y, or human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix).

-

Exposure is followed by treatment with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

Cells are harvested and stained.

-

-

Analysis: The frequency of micronucleated cells is determined in at least 2000 binucleated cells per concentration and control.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

Caption: General workflow for toxicological assessment of a chemical substance.

Regulatory Timeline for Benzene in this compound

Caption: Regulatory timeline regarding residual benzene in this compound.

Conceptual Diagram of Enzyme Inhibition by Divalent Cation Chelation

References

- 1. US Pharmacopeia (USP) decided to officially omit five type carbomer 940,941,1342,934,934P with benzene content greater than 2 ppm from the monograph on August 1,2025. [nmcarbomer.com]

- 2. Final Report on the Safety Assessment of Carbomers-934, -910, -934P, -940, -941, and -962 | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cross-linking of Carbomer 941

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cross-linking of Carbomer 941, a high molecular weight polymer of acrylic acid. Esteemed for its utility as a thickening, suspending, and stabilizing agent, this compound's unique properties are fundamentally dictated by its cross-linked structure. This document delves into the synthesis, characterization, and critical parameters of its cross-linking, offering detailed experimental protocols and quantitative data to support advanced research and development.

Core Concepts: The Chemistry of this compound Cross-linking

This compound is a synthetic polymer synthesized from acrylic acid monomers.[1] Its defining characteristic is the three-dimensional network formed by the cross-linking of the polyacrylic acid chains. This cross-linking is the primary determinant of its rheological properties, including its high viscosity at low concentrations.

The cross-linking agent predominantly used for this compound is an allyl ether of pentaerythritol.[1][2] This polyfunctional monomer is incorporated during the polymerization process, creating covalent bonds between the linear polyacrylic acid chains and resulting in a gel-like structure.

The synthesis of this compound is typically achieved through precipitation polymerization.[3] In this method, the acrylic acid monomer and the cross-linking agent are polymerized in an organic solvent in which the resulting polymer is insoluble. This leads to the precipitation of the cross-linked polymer as fine particles.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the cross-linking and physical properties of this compound.

| Parameter | Value | Reference |

| Cross-linking Agent | Allyl ethers of pentaerythritol | [2] |

| Carboxylic Acid Content | 56.0% - 68.0% (on dried basis) | |

| Viscosity (0.5% neutralized aqueous dispersion) | 4,000 - 11,000 mPa·s | |

| Estimated Molecular Weight Between Cross-links (Mc) | 237,600 g/mol |

Table 1: Key Specifications of this compound

Experimental Protocols

This section provides detailed methodologies for the synthesis of the cross-linking agent, the polymerization of this compound, and the characterization of its cross-linked structure.

Synthesis of the Cross-linking Agent: Pentaerythritol Allyl Ether

This protocol is based on the principles of etherification of pentaerythritol with allyl chloride.

Materials:

-

Pentaerythritol

-

Allyl chloride

-

Sodium hydroxide or Potassium hydroxide (alkali catalyst)

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide or PEG 200-1000)

-

Organic solvent (e.g., toluene)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve pentaerythritol in an aqueous solution of the alkali catalyst.

-

Add the phase transfer catalyst to the mixture.

-

Slowly add allyl chloride to the reaction mixture while maintaining the temperature between 60-80°C. The molar ratio of allyl chloride to pentaerythritol should be in the range of 3.0-5.5 to 1.0.

-

Maintain the reaction at 60-80°C for 8-10 hours with continuous stirring.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

-

Wash the organic layer with water to remove salts.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the pentaerythritol allyl ether.

Synthesis of this compound via Precipitation Polymerization

This protocol outlines the general procedure for the synthesis of cross-linked polyacrylic acid.

Materials:

-

Acrylic acid (monomer)

-

Pentaerythritol allyl ether (cross-linking agent)

-

Free radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

-

Non-aqueous solvent (e.g., ethyl acetate, acetone)

-

Nitrogen gas

Procedure:

-

In a four-necked glass reactor equipped with a stirrer, condenser, thermometer, and nitrogen inlet, add the non-aqueous solvent.

-

Dissolve the acrylic acid monomer and the pentaerythritol allyl ether cross-linking agent in the solvent. The concentration of the cross-linker will determine the degree of cross-linking.

-

Purge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Heat the mixture to the desired reaction temperature (typically 50-70°C).

-

Dissolve the initiator (AIBN) in a small amount of the solvent and add it to the reactor.

-

Continue the polymerization under a nitrogen atmosphere with constant stirring for several hours. As the polymer forms, it will precipitate out of the solvent.

-

After the polymerization is complete, cool the reactor and filter the precipitated polymer.

-

Wash the polymer with fresh solvent to remove any unreacted monomer and initiator.

-

Dry the resulting this compound powder in a vacuum oven.

Characterization of Cross-linking

This protocol is based on a simple acid-base titration.

Materials:

-

This compound powder

-

Distilled water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Potentiometric titrator or pH meter

Procedure:

-

Accurately weigh a sample of dried this compound.

-

Disperse the sample in a known volume of distilled water with stirring until a homogeneous dispersion is formed.

-

Titrate the dispersion with the standardized NaOH solution.

-

Record the volume of NaOH solution required to reach the equivalence point, which can be determined from the titration curve (the point of maximum slope).

-

Calculate the percentage of carboxylic acid groups using the following formula: % COOH = (V × N × 45.02) / W × 100 Where:

-

V = volume of NaOH solution used (in L)

-

N = normality of the NaOH solution

-

45.02 = molecular weight of the carboxylic acid group (-COOH)

-

W = weight of the this compound sample (in g)

-

This protocol follows the USP-NF monograph for this compound.

Materials:

-

This compound powder

-

Distilled water

-

Sodium hydroxide solution (to neutralize)

-

Rotational viscometer (e.g., Brookfield RVT) with a suitable spindle (e.g., No. 5 spindle as specified in the monograph)

-

Constant temperature water bath (25 ± 0.2 °C)

Procedure:

-

Prepare a 0.5% (w/w) aqueous dispersion of this compound by slowly adding the powder to vigorously stirred distilled water.

-

Neutralize the dispersion to a pH of 7.3-7.8 with a sodium hydroxide solution.

-

Allow the neutralized gel to equilibrate in a constant temperature water bath at 25°C for at least 30 minutes.

-

Measure the viscosity using the rotational viscometer at a specified rotational speed (e.g., 20 rpm).

-

Record the viscosity reading in millipascal-seconds (mPa·s).

This method provides an estimation of the cross-link density by measuring the solvent swelling of the polymer.

Materials:

-

Dried this compound sample

-

Suitable solvent (e.g., deionized water for hydrogels)

-

120-mesh wire cage

-

Analytical balance

Procedure:

-

Accurately weigh a dried sample of this compound (W_d).

-

Place the sample in the wire cage and immerse it in the solvent at a specific temperature for a sufficient time to reach equilibrium swelling (typically 24-48 hours).

-

Remove the cage, blot the surface to remove excess solvent, and weigh the swollen sample (W_s).

-

Dry the swollen sample to a constant weight in a vacuum oven and reweigh (W_e). This gives the weight of the extracted polymer.

-

Calculate the gel content and swell ratio:

-

Gel Content (%) = (W_e / W_d) × 100

-

Swell Ratio (Q) = 1 + [((W_s - W_e) / W_e) × (ρ_p / ρ_s)] Where:

-

ρ_p = density of the polymer

-

ρ_s = density of the solvent

-

-

A lower swell ratio indicates a higher cross-link density.

This method utilizes the relationship between the storage modulus (G') of the swollen gel and its cross-link density.

Materials:

-

Swollen this compound gel (prepared as in the swelling method)

-

Rheometer with parallel plate or cone and plate geometry

Procedure:

-

Place the swollen gel sample in the rheometer.

-

Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') in the rubbery plateau region.

-

The cross-link density (ν_e), or the number of elastically effective chains per unit volume, can be calculated using the theory of rubber elasticity: G' = ν_e * R * T Where:

-

G' = storage modulus in the rubbery plateau (in Pa)

-

R = ideal gas constant (8.314 J/mol·K)

-

T = absolute temperature (in K)

-

-

The molecular weight between cross-links (Mc) can be calculated as: Mc = ρ / ν_e Where:

-

ρ = density of the polymer

-

Visualizations

The following diagrams illustrate key processes and relationships in the study of this compound cross-linking.

References

Swelling Behavior of Carbomer 941 in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling behavior of Carbomer 941, a high molecular weight cross-linked polymer of acrylic acid, in various solvent systems. Understanding the swelling kinetics and equilibrium of this compound is critical for its application in pharmaceutical and cosmetic formulations, particularly in the development of gels, creams, and controlled-release drug delivery systems.

Introduction to this compound and its Swelling Mechanism

This compound is a synthetic polymer belonging to the Carbopol® family of polymers. It is characterized by its long flow rheology and its ability to produce low-viscosity gels and emulsions with excellent clarity[1][2]. Like other carbomers, this compound is a dry, white, acidic powder that, when dispersed in a suitable solvent, swells to form a gel.

The primary mechanism driving the swelling of this compound in aqueous media is the ionization of its carboxylic acid groups. In its dry, unneutralized state, the polymer chains are tightly coiled. Upon neutralization with an alkaline agent, the carboxylic acid groups ionize to form carboxylate anions. The resulting electrostatic repulsion between these negatively charged groups causes the polymer network to uncoil and expand, entrapping solvent molecules and leading to a significant increase in viscosity and the formation of a gel[3][4][5].

In non-aqueous polar solvents, such as glycerol and polyethylene glycol (PEG), Carbomers can swell without the need for a neutralizing agent. This is attributed to the ability of these polar solvents to dissociate some of the carboxylic groups, leading to an osmotic pressure imbalance that drives the swelling process. The affinity of the organic solvent with the Carbomer network also plays a crucial role in the diffusion of solvent molecules into the polymer matrix.

Quantitative Swelling Behavior of this compound

The swelling capacity of this compound is highly dependent on the solvent system, pH, and the presence of electrolytes.

Swelling in Aqueous Media

In aqueous solutions, the swelling of this compound is minimal at low pH and increases dramatically as the pH is raised to neutrality and beyond. The presence of electrolytes can shield the electrostatic repulsion between the carboxylate groups, leading to a decrease in the swelling ratio.

A study using dilute solution viscometry determined the swollen-to-dry volume ratio for Carbopol 941. This research also calculated the cross-link density for Carbopol 941 to be approximately 3300 monomer units between cross-link sites.

Table 1: Swelling and Network Properties of Carbopol® 941 in Aqueous Solution

| Property | Value | Reference |

| Monomer Units Between Cross-links | 3300 |

Note: The specific swollen-to-dry volume ratio is dependent on the ionic strength of the medium.

Swelling in Organic Solvents

For instance, a study on Carbopol 974P NF in non-aqueous polar solvents demonstrated that the type of solvent significantly affects the final volume of the swollen polymer particles. The research indicated that the swelling ratio of this Carbomer was approximately 50% lower in polyethylene glycol 400 (PEG400) compared to other solvents like glycerol. This suggests that while this compound is soluble in solvents like ethanol and glycerol, its degree of swelling will vary among them.

The polarity of alcohols also plays a critical role. Less polar alcohols, such as isopropanol, require a higher concentration of a neutralizing agent to achieve a swollen state compared to more polar alcohols like ethanol.

Table 2: Qualitative Swelling Behavior of Carbomers in Different Solvent Types

| Solvent Type | General Swelling Behavior | Influencing Factors |

| Aqueous Solutions | High swelling upon neutralization | pH, Ionic Strength |

| Polar Protic Solvents (e.g., Water, Ethanol, Glycerol) | Swelling is generally favorable. In alcohols, swelling is influenced by polarity and may be enhanced by a neutralizer. | Polarity, pH (if aqueous mixture), Presence of a neutralizer |

| Polar Aprotic Solvents (e.g., Acetone) | Limited information available, but some swelling is expected due to polarity. | Solvent-polymer interaction parameters |

| Non-polar Solvents (e.g., Hexane) | Negligible swelling. | Lack of favorable polymer-solvent interactions |

Experimental Protocols

Accurate determination of the swelling behavior of this compound is essential for formulation development. The following are detailed methodologies for key experiments.

Preparation of this compound Hydrogel

Objective: To prepare a neutralized this compound hydrogel for swelling studies.

Materials:

-

This compound powder

-

Deionized water (or other solvent)

-

Neutralizing agent (e.g., 18% w/w Sodium Hydroxide solution, Triethanolamine)

-

Beaker

-

Overhead stirrer with a 3-blade marine impeller

-

pH meter

Procedure:

-

Weigh the desired amount of this compound powder.

-

Add the this compound powder to a beaker containing the desired volume of deionized water (or other solvent) while stirring at a moderate speed (e.g., 700-1200 rpm) to create a vortex. Ensure the powder is dispersed evenly to avoid the formation of clumps.

-

Continue stirring for a specified period (e.g., 15-30 minutes) to allow for complete hydration of the polymer.

-

Allow the dispersion to rest for a period (e.g., 30 minutes to 24 hours) to ensure full swelling of the polymer particles.

-

Slowly add the neutralizing agent dropwise while stirring at a lower speed to avoid air entrapment.

-

Monitor the pH of the dispersion using a pH meter and continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5 for optimal viscosity) is reached.

-

Allow the gel to stand to eliminate any entrapped air bubbles.

Determination of Swelling Ratio (Gravimetric Method)

Objective: To quantify the swelling capacity of this compound in a specific solvent.

Materials:

-

Dried this compound hydrogel sample

-

Solvent of interest

-

Beaker or sealed container

-

Analytical balance

-

Filter paper or sieve

Procedure:

-

Accurately weigh a known mass of the dried this compound hydrogel sample (Wd).

-

Immerse the dried sample in a beaker containing an excess of the chosen solvent.

-

At regular time intervals, remove the swollen sample from the solvent.

-

Carefully blot the surface of the swollen sample with filter paper to remove excess surface solvent, or briefly place it on a sieve to drain.

-

Weigh the swollen sample (Ws).

-

Repeat steps 3-5 until a constant weight is achieved, indicating that swelling equilibrium has been reached.

-

The swelling ratio (SR) can be calculated using the following formula:

SR = (Ws - Wd) / Wd

Where:

-

Ws is the weight of the swollen hydrogel at equilibrium.

-

Wd is the initial weight of the dry hydrogel.

Visualizations

Experimental Workflow for Swelling Ratio Determination

The following diagram illustrates the typical workflow for determining the swelling ratio of this compound.

Caption: Workflow for determining the swelling ratio of this compound.

Factors Influencing this compound Swelling

This diagram illustrates the key factors that influence the swelling behavior of this compound.

References

The Thermal Backbone of Formulation: An In-depth Technical Guide to the Glass Transition Temperature of Carbomer 941

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the glass transition temperature (Tg) of Carbomer 941, a critical parameter influencing its stability, processing, and performance in pharmaceutical formulations. Understanding the thermal behavior of this high molecular weight polymer of acrylic acid is paramount for its effective application as a thickening, suspending, and stabilizing agent in various dosage forms, including gels, creams, and controlled-release systems.

Glass Transition Temperature of this compound: A Critical Overview

The glass transition temperature (Tg) represents the temperature at which an amorphous polymer, like this compound, transitions from a rigid, glassy state to a more flexible, rubbery state. This reversible transition is not a true phase change but is a critical physical parameter that dictates the material's mechanical properties and molecular mobility. For this compound, the Tg is a key indicator of its performance in drug delivery systems, affecting drug release kinetics, bioadhesion, and the overall stability of the formulation.

Published data indicates that the glass transition temperature of carbomers can vary, primarily due to differences in polymer grade, cross-linking density, and, most significantly, moisture content. In its dry, powdered form, the Tg of carbomer polymers is generally reported to be around 105°C[1]. However, more specific studies on various carbopol grades have identified a main glass transition in the range of 130°C to 140°C[2]. It is crucial to note that grades such as Carbomer 971P and 981 are considered to meet the monograph limits for this compound, and research on Carbopol 971P has shown a Tg in the 120-140°C range[3]. The presence of water acts as a plasticizer, significantly lowering the Tg and transitioning the polymer to a more flexible state at lower temperatures[2].

Quantitative Data Summary

The following table summarizes the reported glass transition temperatures for carbomer polymers, providing a comparative overview.

| Polymer Grade | Glass Transition Temperature (Tg) | Method of Determination | Reference |

| Carbopol® Polymer (general) | 105°C (in powder form) | Not specified | [1] |

| Carbomer (general) | 100-105°C | Not specified | |

| Carbopol Compacts (various grades) | 130-140°C (main transition) | DSC, MTDSC, Oscillatory Rheometry | |

| Carbopol 971P | ~120-140°C | Differential Scanning Calorimetry (DSC) |

Experimental Determination of Glass Transition Temperature

The primary technique for determining the glass transition temperature of this compound is Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow or heat capacity in the DSC thermogram.

Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following protocol outlines a typical procedure for determining the Tg of this compound powder using DSC.

Objective: To determine the glass transition temperature (Tg) of a dry this compound sample.

Materials and Equipment:

-

This compound powder (previously dried in a vacuum oven to remove residual moisture)

-

Differential Scanning Calorimeter (DSC) with a cooling accessory

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity inert gas (e.g., nitrogen) for purging

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan with an aluminum lid using a crimper. This prevents any loss of volatiles during the experiment.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at a low temperature, for example, 25°C.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg, for instance, 180°C. This step is crucial to erase any previous thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature (25°C). This ensures a uniform thermal state.

-

Second Heating Scan: Heat the sample again at the same controlled rate (10°C/min) to 180°C. The glass transition is determined from this second heating scan.

-

-

Data Analysis:

-

The glass transition is identified as a step-like change in the baseline of the heat flow versus temperature curve.

-

The Tg is typically determined as the midpoint of the transition region using the software provided with the DSC instrument.

-

Considerations:

-

Moisture Content: As water significantly depresses the Tg, it is critical to ensure the sample is thoroughly dried before analysis to obtain the intrinsic Tg of the polymer.

-

Heating Rate: The apparent Tg can be influenced by the heating rate. A standard rate of 10°C/min is commonly used for polymers.

-

Modulated Temperature DSC (MTDSC): For complex transitions or to separate overlapping thermal events, MTDSC can be employed. This technique superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.

Visualizing Key Processes and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Solubility Parameters of Carbomer 941: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of Carbomer 941, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol. Understanding the solubility parameters is crucial for formulators in the pharmaceutical and cosmetic industries to predict polymer-solvent interactions, ensure formulation stability, and control the release of active ingredients. Due to the limited direct experimental data on this compound, this guide leverages data for its parent polymer, poly(acrylic acid) (PAA), as a close and scientifically accepted proxy.

Understanding Solubility Parameters

Solubility parameters provide a numerical estimation of the intermolecular interactions within a substance. The fundamental principle is that substances with similar solubility parameter values are likely to be miscible. Two key sets of solubility parameters are widely used: the Hildebrand solubility parameter and the more detailed Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This single-value parameter represents the total cohesive energy density of a material. It is particularly useful for nonpolar and slightly polar systems. For polymers, which cannot be easily vaporized, the Hildebrand parameter is determined indirectly through methods such as intrinsic viscosity measurements, swelling studies, or calculations based on group contributions.

-

Hansen Solubility Parameters (HSP): The Hansen model refines the Hildebrand concept by dividing the total cohesive energy into three components:

-

δd (Dispersion): Arising from atomic forces (van der Waals forces).

-

δp (Polar): Arising from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Arising from the forces between molecules due to hydrogen bonding.

-

The relationship between the total Hansen solubility parameter (δt) and its components is given by the equation:

δt² = δd² + δp² + δh²

The total Hansen solubility parameter, δt, is conceptually equivalent to the Hildebrand solubility parameter.

Quantitative Solubility Parameter Data

Table 1: Hansen Solubility Parameters of Poly(acrylic acid)

| Parameter | Value (MPa½) |

| δd (Dispersion) | 16.8 |

| δp (Polar) | 15.76 |

| δh (Hydrogen Bonding) | 16.6 |

| δt (Total - Calculated) | 28.5 |

Note: The total solubility parameter (δt) was calculated using the component values.

Experimental Protocols for Determining Solubility Parameters

The solubility parameters of polymers like this compound are determined through indirect experimental methods. Below are detailed protocols for two common and effective approaches.

Intrinsic Viscosity Method

This method is based on the principle that a polymer will be most expanded in a solvent with a similar solubility parameter, leading to the highest intrinsic viscosity.

Methodology:

-

Polymer Solution Preparation:

-

Prepare a series of dilute solutions of this compound (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/dL) in a range of solvents with known solubility parameters.

-

The solvents should cover a spectrum of Hildebrand or Hansen parameters.

-

Gently agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure complete dissolution and swelling of the polymer.

-

-

Viscosity Measurement:

-

Measure the flow time of the pure solvents and each polymer solution at a constant temperature (e.g., 25 °C) using a calibrated Ubbelohde or similar capillary viscometer.

-

-

Calculation of Intrinsic Viscosity ([η]):

-

Calculate the relative viscosity (η_rel = t/t₀, where t is the solution flow time and t₀ is the solvent flow time).

-

Calculate the specific viscosity (η_sp = η_rel - 1).

-

Determine the reduced viscosity (η_red = η_sp / c, where c is the concentration).

-

Extrapolate the reduced viscosity to zero concentration by plotting η_red versus c. The y-intercept of this plot gives the intrinsic viscosity ([η]). This is known as the Huggins plot.

-

-

Determination of Solubility Parameter:

-

Plot the determined intrinsic viscosity values ([η]) against the known solubility parameters of the respective solvents.

-

The solubility parameter of the solvent that corresponds to the peak of this curve is taken as the solubility parameter of the polymer.

-

Swelling Method

For cross-linked polymers like this compound that swell rather than dissolve, the degree of swelling in different solvents can be used to determine its solubility parameters.

Methodology:

-

Sample Preparation:

-

Prepare uniform, dried films or samples of this compound of a known initial weight (W_d).

-

-

Swelling Test:

-

Immerse the polymer samples in a series of solvents with known solubility parameters for a set period (e.g., 72 hours) to reach equilibrium swelling.

-

Ensure the temperature is kept constant throughout the experiment.

-

-

Measurement of Swelling:

-

After the immersion period, carefully remove the swollen polymer samples, blot the surface to remove excess solvent, and immediately weigh them to obtain the swollen weight (W_s).

-

-

Calculation of Swelling Ratio (Q):

-

Calculate the swelling ratio using the formula: Q = (W_s - W_d) / W_d.

-

-

Determination of Solubility Parameter:

-

Plot the swelling ratio (Q) against the solubility parameters of the solvents.

-

The solubility parameter of the solvent that causes the maximum swelling (the peak of the curve) is considered to be the solubility parameter of the polymer.

-

Visualizations

Experimental Workflow for Solubility Parameter Determination

Caption: Experimental workflow for determining polymer solubility parameters.

Logical Relationship in Polymer Solubility

Caption: Relationship between polymer/solvent properties and solubility.

Conclusion

The solubility parameters of this compound, approximated through data for poly(acrylic acid), indicate that it is a polymer with significant polar and hydrogen bonding characteristics. This is consistent with its known solubility in polar solvents such as water, ethanol, and glycerin. The provided quantitative data and experimental protocols offer a robust framework for researchers and formulators to predict and experimentally verify the behavior of this compound in various solvent systems, aiding in the development of stable and effective formulations. The application of both Hildebrand and Hansen solubility parameters provides a powerful tool for understanding and manipulating the complex interactions that govern polymer solubility.

The Genesis and Advancement of Carbomer Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbomer polymers, a class of high molecular weight, cross-linked polyacrylic acid polymers, have been a cornerstone in the pharmaceutical and cosmetic industries for over half a century. Their unique rheological properties, mucoadhesive capabilities, and versatility as excipients have driven their evolution from simple thickening agents to critical components in advanced drug delivery systems. This technical guide provides a comprehensive historical overview of Carbomer polymers, detailing their initial discovery, the evolution of different grades, and the pivotal shift towards safer manufacturing processes. It further presents a compilation of their quantitative properties, detailed experimental protocols for their synthesis and characterization, and a look into their future development.

A Historical Trajectory of Carbomer Development

The journey of Carbomer polymers began in the mid-20th century, born out of the innovative environment of B.F. Goodrich Company, a company founded in 1870 that had established itself as a leader in rubber and polymer science.[1][2][3]

The Dawn of an Era: The 1950s and the First Patents

The foundational work on these synthetic polymers was first described in scientific literature in 1955, with the first patent for a Carbomer, then trademarked as Carbopol®, being granted in 1957.[4] These early polymers were synthesized through the free-radical precipitation polymerization of acrylic acid, a process that, at the time, utilized benzene as the solvent.

The Introduction of Key Grades and the Shift in Manufacturing

The 1960s saw the introduction of Carbopol® 934P, a high-purity grade specifically designed for the pharmaceutical industry.[5] This marked a significant step in the adoption of Carbomers as trusted pharmaceutical excipients. The initial family of Carbomers, including the widely used grades 934 and 940, were all produced using benzene.

A pivotal moment in the evolution of Carbomers was the move away from benzene due to its recognized health and safety concerns. This led to the development of "toxicologically preferred" Carbomers synthesized in alternative solvent systems, such as ethyl acetate or a cosolvent mixture of ethyl acetate and cyclohexane. This transition was not only a response to regulatory pressures but also a testament to the industry's commitment to safety and innovation.

Expansion and Specialization: Copolymers and Interpolymers

The Carbomer family continued to expand and diversify with the introduction of copolymers and interpolymers. This evolution allowed for the fine-tuning of properties to meet specific formulation needs.

-

Homopolymers: These are the traditional Carbomers, consisting of cross-linked polyacrylic acid. They are further classified into Types A, B, and C based on their viscosity and rheological properties.

-

Copolymers: These polymers include a long-chain alkyl acrylate in their structure, which imparts a degree of hydrophobicity and enhances their emulsifying properties.

-

Interpolymers: This newer class of Carbomers contains a block copolymer of polyethylene glycol and a long-chain alkyl acid ester, offering unique rheological profiles and sensory characteristics.

The timeline below highlights some of the key milestones in the development of Carbomer polymers:

-

1870: B.F. Goodrich Company is founded.

-

1943: B.F. Goodrich Chemical Company is established as a subsidiary.

-

1955: First scientific literature description of Carbopol polymers.

-

1957: First patent for Carbomer polymers is granted.

-

1960s: Introduction of Carbopol® 934P NF for the pharmaceutical industry.

-

2001: B.F. Goodrich is renamed Goodrich Corporation.

-

2006: The United States Pharmacopeia (USP) introduces the "Carbomer Homopolymer" monograph for polymers manufactured without benzene.

Classification and Chemical Evolution

Carbomer polymers are broadly classified based on their monomer composition and cross-linking. This chemical diversity is the key to their wide range of rheological and functional properties.

Quantitative Properties of Key Carbomer Grades

The functional differences between various Carbomer grades are best understood through a comparison of their quantitative properties. The following table summarizes key parameters for some of the most commonly used Carbomer polymers.

| Carbomer Grade | Polymer Type | Polymerization Solvent | Cross-linking Agent | Viscosity (cP) at 0.5% w/w | Molecular Weight (Approx. g/mol ) |

| Carbopol® 934 NF | Homopolymer | Benzene | Allyl Ether of Sucrose | 30,500 - 39,400 | ~3,000,000 |

| Carbopol® 934P NF | Homopolymer | Benzene | Allyl Ethers of Sucrose or Pentaerythritol | 29,400 - 39,400 | High |

| Carbopol® 940 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 40,000 - 60,000 | High |

| Carbopol® 941 NF | Homopolymer | Benzene | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |

| Carbopol® 971P NF | Homopolymer (Type A) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 4,000 - 11,000 | High |

| Carbopol® 974P NF | Homopolymer (Type B) | Ethyl Acetate | Allyl Ether of Pentaerythritol | 29,400 - 39,400 | High |

| Carbopol® 980 NF | Homopolymer (Type C) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 40,000 - 60,000 | High |

| Carbopol® Ultrez 10 NF | Interpolymer (Type A) | Ethyl Acetate/Cyclohexane | Polyalkenyl Polyether | 45,000 - 65,000 | High |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of Carbomer polymers.

Synthesis of a Cross-linked Poly(acrylic acid) Hydrogel (Lab Scale)

This protocol describes a typical free-radical precipitation polymerization for the synthesis of a Carbomer-like hydrogel.

Materials:

-

Acrylic acid (monomer)

-

N,N'-methylenebisacrylamide (MBA) (cross-linking agent)

-

Potassium persulfate (KPS) (initiator)

-

Deionized water

-

Nitrogen gas

-

Three-neck round-bottomed flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Water bath

Procedure:

-

Place 5 mL (0.07 mole) of acrylic acid into a three-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Stir the solution for 10 minutes in a water bath under a nitrogen atmosphere at 50°C.

-

Add 0.5 g (0.003 mole) of MBA as the cross-linking agent and continue stirring for 15 minutes.

-

Add 0.5 g (0.002 mole) of potassium persulfate as the initiator.

-

Raise the temperature of the water bath to 80°C ± 2°C.

-

Allow the polymerization to proceed for 2 hours under a nitrogen atmosphere.

-

After the hydrogel has formed, cool the flask to room temperature.

-

Remove the hydrogel and cut it into small pieces.

-

Wash the hydrogel pieces extensively with deionized water to remove any unreacted monomer, cross-linker, and initiator.

-

Dry the washed hydrogel in an oven at 50°C for 24 hours.

-

Grind the dried hydrogel into a fine powder.

Determination of Viscosity using a Brookfield Rotational Viscometer (USP <912> Method)

This protocol outlines the general procedure for measuring the viscosity of a neutralized Carbomer dispersion according to the principles of USP General Chapter <912> Rotational Methods.

Equipment and Materials:

-

Brookfield RVT Dial Reading Viscometer or equivalent

-

Appropriate spindle (as specified in the respective USP monograph for the Carbomer grade)

-

Guard leg (if required)

-

600 mL beaker

-

Stirrer with a three-blade marine impeller

-

pH meter

-

Sodium hydroxide solution (18% w/w) or other suitable neutralizing agent

-

Deionized water

-

Constant temperature water bath (25°C ± 0.1°C)

Procedure:

-

Preparation of the Carbomer Dispersion:

-

Carefully add the specified amount of Carbomer powder (e.g., 2.5 g for a 0.5% dispersion) to 500 mL of deionized water in a 600 mL beaker while stirring continuously at 1000 ± 50 rpm.

-

Continue stirring for 15 minutes to ensure the polymer is fully dispersed.

-

-

Neutralization:

-

Place the beaker in a water bath set at 25°C for 30 minutes.

-

While stirring at 300 ± 10 rpm, slowly add the sodium hydroxide solution below the surface of the dispersion until the pH reaches between 7.3 and 7.8.

-

Continue stirring for 2-3 minutes to ensure complete neutralization.

-

-

Viscosity Measurement:

-

Return the neutralized gel to the 25°C water bath for 1 hour.

-

Attach the specified spindle to the viscometer.

-

Lower the viscometer and center the spindle in the gel until the fluid level is at the immersion groove on the spindle shaft.

-

Turn on the viscometer motor at the specified speed (typically 20 rpm).

-

Allow the reading on the dial to stabilize.

-

Record the dial reading and multiply it by the appropriate factor for the spindle and speed combination to obtain the viscosity in centipoise (cP).

-

Determination of Cross-link Density via Equilibrium Swelling (Flory-Rehner Theory)

This protocol describes the experimental procedure for determining the cross-link density of a Carbomer hydrogel using the equilibrium swelling method and the Flory-Rehner equation.

Materials:

-

Dried Carbomer hydrogel sample of known weight

-

Deionized water (or other suitable solvent)

-

Vials

-

Analytical balance

Procedure:

-

Swelling:

-

Accurately weigh a small piece of the dried hydrogel (Wd).

-

Place the dried hydrogel in a vial and add a sufficient amount of deionized water to fully immerse it.

-

Seal the vial and allow the hydrogel to swell at room temperature for at least 24 hours, or until equilibrium swelling is reached (i.e., the weight of the swollen hydrogel remains constant).

-

-

Measurement of Swollen Weight:

-

Carefully remove the swollen hydrogel from the vial, gently blot the surface with filter paper to remove excess water, and immediately weigh it (Ws).

-

-

Calculation:

-

The volume fraction of the polymer in the swollen gel (ν2m) is calculated, which is then used in the Flory-Rehner equation to determine the cross-link density. The Flory-Rehner equation relates the swelling of a cross-linked polymer to the cross-link density and the polymer-solvent interaction parameter.

-

Future Perspectives and Conclusion

The historical development of Carbomer polymers demonstrates a continuous drive towards enhanced performance, safety, and versatility. The transition from benzene-based synthesis to safer solvent systems was a critical milestone, and the diversification into copolymers and interpolymers has opened up new formulation possibilities.

Looking ahead, the focus of Carbomer development is likely to be on:

-